molecular formula C21H25N5O B6766073 N-(1-cyclohexylbenzimidazol-2-yl)-3-ethyl-6-methylpyridazine-4-carboxamide

N-(1-cyclohexylbenzimidazol-2-yl)-3-ethyl-6-methylpyridazine-4-carboxamide

Cat. No.: B6766073
M. Wt: 363.5 g/mol
InChI Key: BLVXPEYSVAWJLY-UHFFFAOYSA-N
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Description

N-(1-cyclohexylbenzimidazol-2-yl)-3-ethyl-6-methylpyridazine-4-carboxamide is a complex organic compound that features a benzimidazole ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylbenzimidazol-2-yl)-3-ethyl-6-methylpyridazine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the cyclohexyl group. Subsequent steps involve the formation of the pyridazine ring and the introduction of the carboxamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective measures. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylbenzimidazol-2-yl)-3-ethyl-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-(1-cyclohexylbenzimidazol-2-yl)-3-ethyl-6-methylpyridazine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylbenzimidazol-2-yl)-3-ethyl-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyridazine-containing molecules. Examples include:

    Benzimidazole: A simpler structure that forms the core of many biologically active compounds.

    Pyridazine: Another heterocyclic compound with potential pharmacological applications.

Uniqueness

What sets N-(1-cyclohexylbenzimidazol-2-yl)-3-ethyl-6-methylpyridazine-4-carboxamide apart is its unique combination of functional groups and ring structures. This combination can confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.

Properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-2-yl)-3-ethyl-6-methylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-3-17-16(13-14(2)24-25-17)20(27)23-21-22-18-11-7-8-12-19(18)26(21)15-9-5-4-6-10-15/h7-8,11-13,15H,3-6,9-10H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVXPEYSVAWJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=N1)C)C(=O)NC2=NC3=CC=CC=C3N2C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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